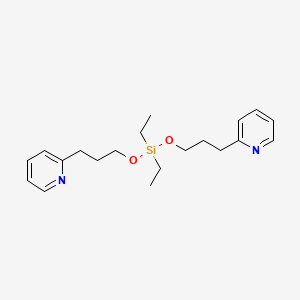
2,6-Dimethylthiomorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 72281: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in chemical reactions and its potential use in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 72281 involves a series of chemical reactions that require specific conditions to achieve the desired product. The exact synthetic route can vary, but it generally involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of transformations.
Reaction Conditions: The reactions typically require controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Purification: After the reactions, the product is purified using techniques such as recrystallization or chromatography to obtain NSC 72281 in its pure form.
Industrial Production Methods
In an industrial setting, the production of NSC 72281 is scaled up to meet demand. This involves optimizing the synthetic route to ensure high yield and purity. Industrial production methods may include:
Batch Processing: Large quantities of starting materials are processed in batches to produce NSC 72281.
Continuous Flow Processing: This method allows for the continuous production of NSC 72281, improving efficiency and reducing production time.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 72281 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert NSC 72281 into reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
The reactions involving NSC 72281 typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon or platinum are often employed to facilitate reactions.
Major Products Formed
The major products formed from the reactions of NSC 72281 depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
NSC 72281 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: NSC 72281 is studied for its potential biological activity and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: The compound is used in industrial processes, including the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of NSC 72281 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Targets: NSC 72281 binds to specific molecular targets, such as enzymes or receptors, to modulate their activity.
Pathway Modulation: It can influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
NSC 72281 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 12345 and NSC 67890 share structural similarities with NSC 72281.
Uniqueness: NSC 72281 is unique due to its specific chemical structure and the distinct reactions it undergoes
Propriétés
Numéro CAS |
7149-66-8 |
|---|---|
Formule moléculaire |
C7H14N2OS |
Poids moléculaire |
174.27 g/mol |
Nom IUPAC |
2,6-dimethylthiomorpholine-4-carboxamide |
InChI |
InChI=1S/C7H14N2OS/c1-5-3-9(7(8)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3,(H2,8,10) |
Clé InChI |
XHYWYTPNTHEWKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(S1)C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12811510.png)
![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)


![(4-nitrophenyl) (2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoate](/img/structure/B12811535.png)

